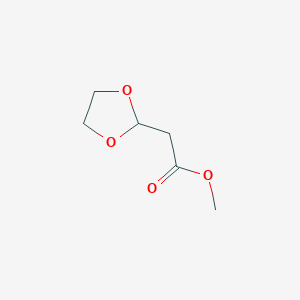

Methyl 2-(1,3-dioxolan-2-yl)acetate

Description

Conceptual Framework of Acetal (B89532) Functional Groups in Organic Chemistry

An acetal is a functional group characterized by a central carbon atom single-bonded to two ether (-OR) groups. byjus.comwikipedia.org This structure arises from the reaction of an aldehyde or a ketone with an alcohol. youtube.com The general formula for an acetal is R₂C(OR')₂. byjus.com Historically, the term "ketal" was used for acetals derived from ketones, but current IUPAC nomenclature classifies ketals as a subset of acetals. wikipedia.org

The formation of an acetal from an aldehyde or ketone and an alcohol is a reversible process that occurs under acidic conditions. youtube.comorganicchemistrytutor.com The reaction proceeds through a hemiacetal intermediate, which contains one -OH group and one -OR group on the same carbon. byjus.comyoutube.com Unlike hemiacetals, which are often unstable and exist in equilibrium with the parent carbonyl compound, acetals are generally stable under neutral or basic conditions. masterorganicchemistry.comlibretexts.org This stability makes them excellent protecting groups for aldehydes and ketones during multi-step syntheses. masterorganicchemistry.comlibretexts.org

When a diol (a molecule with two alcohol functional groups) reacts with an aldehyde or a ketone, a cyclic acetal is formed. byjus.comnumberanalytics.com A common example is the reaction with ethylene (B1197577) glycol, which produces a five-membered ring structure known as a 1,3-dioxolane (B20135). libretexts.orgwikipedia.org These cyclic structures are particularly stable due to the chelate effect, which is an entropic favorability arising from the connection of the two alcohol groups within the same diol molecule. byjus.comwikipedia.org

Cyclic acetals, like their acyclic counterparts, are characterized by a tetrahedral carbon atom bonded to two oxygen atoms within the ring. wikipedia.org The five-membered ring of a 1,3-dioxolane is not planar. chemicalbook.com The formation of these cyclic structures is a common strategy in carbohydrate chemistry for protecting hydroxyl groups. numberanalytics.com

The formation of acetals is a reversible equilibrium reaction, and its position is governed by both thermodynamic and kinetic factors. rsc.orgyoutube.com From a thermodynamic standpoint, the formation of an acetal from a carbonyl compound and two separate alcohol molecules results in a decrease in the number of molecules in the system, which is entropically unfavorable. wikipedia.orgyoutube.com However, when a diol is used to form a cyclic acetal, the entropic disadvantage is minimized because one diol molecule replaces two separate alcohol molecules. wikipedia.org

Kinetically, the formation of an acetal is catalyzed by acid. organicchemistrytutor.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.orgpearson.com The reaction proceeds through a series of protonation, nucleophilic addition, and dehydration steps. libretexts.org To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture. wikipedia.orgorganicchemistrytutor.com Conversely, the hydrolysis of an acetal back to the carbonyl compound and alcohol is achieved by treatment with aqueous acid. organicchemistrytutor.commasterorganicchemistry.com The formation of five- and six-membered cyclic acetals is generally kinetically favored due to the high rate of intramolecular ring closure. chemtube3d.com

Significance of 1,3-Dioxolanes as Versatile Intermediates in Chemical Synthesis

The 1,3-dioxolane ring system is a recurring motif in organic synthesis, valued for its stability and its role as a versatile protecting group and synthetic intermediate. silverfernchemical.comorganic-chemistry.org

The use of cyclic acetals, including dioxolanes, as protecting groups has a long history, particularly in carbohydrate chemistry, dating back to the early 20th century. numberanalytics.com The development of these protecting group strategies was a significant advancement, enabling the selective modification of other functional groups within a complex molecule. The parent compound, 1,3-dioxolane, can be synthesized by the condensation of ethylene glycol with formaldehyde. chemicalbook.com Over the years, a wide array of methods for the synthesis of substituted 1,3-dioxolanes has been developed, reflecting their importance in organic chemistry. organic-chemistry.orgresearchgate.net

The primary role of the 1,3-dioxolane group in multistep organic synthesis is as a protecting group for aldehydes and ketones. libretexts.orgwikipedia.org Carbonyl groups are reactive towards a variety of nucleophiles and reducing agents. By converting a carbonyl group to a 1,3-dioxolane, its reactivity is temporarily masked, allowing for chemical transformations to be carried out on other parts of the molecule. libretexts.org

The stability of the 1,3-dioxolane ring under neutral, basic, and reductive conditions makes it an ideal choice for this purpose. thieme-connect.de Once the desired transformations are complete, the protecting group can be readily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl group. masterorganicchemistry.com This strategy is crucial in the synthesis of complex natural products and pharmaceuticals where selective functional group manipulation is essential. wikipedia.org Furthermore, chiral dioxolanes have been instrumental in the development of stereoselective reactions. acs.org

Interactive Data Table: Properties of Related Dioxolane Acetates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | C₈H₁₄O₄ | 174.19 | sigmaaldrich.com |

| Methyl 2-(2-phenethyl-1,3-dioxolan-2-yl)acetate | C₁₄H₁₈O₄ | 250.295 | chemsynthesis.com |

| Methyl (2-pentyl-1,3-dioxolan-2-yl)acetate | C₁₁H₂₀O₄ | - | chemsynthesis.com |

| Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate | C₁₃H₁₆O₄ | 236.26 | chemicalbook.com |

| Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | C₉H₁₆O₄ | 188.2209 | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-8-5(7)4-6-9-2-3-10-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNBXTYRIBJOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 2 1,3 Dioxolan 2 Yl Acetate

Reactions at the Ester Functional Group

The ester group is a primary site for nucleophilic attack and reduction, leading to a variety of useful chemical transformations.

Hydrolytic Pathways and Conditions

The ester moiety of Methyl 2-(1,3-dioxolan-2-yl)acetate can be hydrolyzed to its corresponding carboxylic acid, 2-(1,3-dioxolan-2-yl)acetic acid, and methanol (B129727) under both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid, which also serves as the source of water. masterorganicchemistry.comlibretexts.org The mechanism is a reversible process, and to drive the equilibrium towards the products, a large excess of water is often employed. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of methanol to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org

Alkaline Hydrolysis (Saponification): This is a common and often preferred method for ester hydrolysis as the reaction is irreversible. masterorganicchemistry.com The process involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid in a rapid acid-base reaction to form methanol and the carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, the resulting carboxylate salt solution must be acidified in a separate step. masterorganicchemistry.com

| Hydrolysis Type | Reagents | Conditions | Products | Key Features |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl in H₂O | Heat (reflux) | 2-(1,3-dioxolan-2-yl)acetic acid + Methanol | Reversible; requires excess water to maximize yield. masterorganicchemistry.com |

| Alkaline (Saponification) | Dilute NaOH or KOH in H₂O | Heat (reflux) | Sodium 2-(1,3-dioxolan-2-yl)acetate + Methanol | Irreversible; yields the carboxylate salt. masterorganicchemistry.com |

Reduction Chemistry of the Ester Group

The ester group can be reduced to a primary alcohol, 2-(1,3-dioxolan-2-yl)ethanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the ester's carbonyl carbon. masterorganicchemistry.comadichemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another hydride equivalent to an alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol, 2-(1,3-dioxolan-2-yl)ethanol. masterorganicchemistry.comkhanacademy.org

It is noteworthy that in related systems, such as ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, LiAlH₄ has been effectively used to reduce the ester to the corresponding primary alcohol. nih.gov

| Reducing Agent | Solvent | Products | Mechanism Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Diethyl Ether) | 2-(1,3-dioxolan-2-yl)ethanol | Involves hydride attack, elimination of methoxide to form an aldehyde intermediate, followed by further reduction. masterorganicchemistry.comadichemistry.com |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reaction with an alcohol. For this compound, this involves exchanging the methyl group for a different alkyl or aryl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.com

To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol (B145695) under acidic or basic catalysis would produce Ethyl 2-(1,3-dioxolan-2-yl)acetate and methanol. The reaction is an equilibrium process, and using the alcohol as the solvent shifts the equilibrium toward the products. masterorganicchemistry.com This method is a versatile pathway for synthesizing various ester derivatives. google.comresearchgate.net

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring functions as a protecting group for a carbonyl functionality and is characterized by its stability under neutral and basic conditions but lability in the presence of acid. masterorganicchemistry.comoakland.edu

Acid-Catalyzed Hydrolysis and Carbonyl Regeneration

The primary reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and ethylene (B1197577) glycol. This reaction is essentially the reverse of the acetal (B89532) formation. The hydrolysis is subject to general acid catalysis. nih.govacs.org

The mechanism begins with the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. youtube.com This is followed by the cleavage of a carbon-oxygen bond, which opens the ring to form a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate. Subsequent deprotonation steps lead to the formation of a hemiacetal intermediate, which further hydrolyzes to release the parent carbonyl compound (in this case, methyl glyoxylate) and ethylene glycol, while regenerating the acid catalyst. youtube.com Studies on related dioxolane structures confirm their stability at neutral or alkaline pH but show that hydrolysis occurs readily at a pH below 7. oakland.edu The presence of acid-sensitive sequences like 1,3-dioxolane in polymer chains has been shown to accelerate degradation in acidic environments.

Ring-Opening Reactions and Subsequent Transformations

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo ring-opening reactions when treated with certain electrophiles, leading to more complex transformations. For instance, the reaction of 1,3-dioxolanes with acid halides can lead to the formation of β-haloethyl ester derivatives. A patented process describes the reaction of 1,3-dioxolane with acetyl chloride, which results in the ring-opened product, (beta-chlormethoxy) ethyl acetate (B1210297). This type of reaction involves the cleavage of a C-O bond in the ring and the addition of the elements of the acid halide across it.

In other contexts, such as polymerization, the ring-opening of dioxolane monomers is a key step. rsc.orgrsc.org For example, the cationic ring-opening polymerization of 1,3-dioxolane is a known process that proceeds via the cleavage of the acetal linkage. rsc.org While these polymerization reactions represent a specific application, they fundamentally demonstrate the susceptibility of the dioxolane ring to cleavage and subsequent functionalization under cationic conditions.

| Reaction Type | Reagents/Conditions | Intermediate/Products | Mechanistic Aspect |

| Acid-Catalyzed Hydrolysis | Dilute Aqueous Acid (e.g., H₃O⁺) | Methyl glyoxylate (B1226380) + Ethylene glycol | Reversible; proceeds via an oxocarbenium ion intermediate. youtube.com |

| Reaction with Acid Halides | Acetyl Chloride, Heat | β-haloethyl ester derivatives | Electrophilic attack by the acyl halide leads to C-O bond cleavage and ring-opening. |

| Cationic Polymerization | Cationic Initiators (e.g., Triflic Acid) | Poly(ethylene oxide) chains | Involves cationic ring-opening of the monomer. rsc.org |

Reactions Involving Dioxolanyl Cation Intermediates

The reactivity of the 1,3-dioxolane ring in this compound is centrally governed by its behavior under acidic conditions, which promotes the formation of a key reactive species: the dioxolanyl cation. The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals and ketals involves a rapid, reversible protonation of one of the oxygen atoms of the dioxolane ring. This is followed by a slower, rate-determining step involving the unimolecular cleavage of the C2-O bond. acs.orgresearchgate.netgla.ac.ukmasterorganicchemistry.com This cleavage results in the formation of a resonance-stabilized oxocarbenium ion, also known as a dioxolanyl cation intermediate. researchgate.netnih.gov

The existence of this cationic intermediate is supported by kinetic studies. For instance, the hydrolysis of acetals is a specific acid-catalyzed reaction, and the rate often correlates with the Hammett acidity function (H₀), which is characteristic of reactions proceeding via a protonated pre-equilibrium followed by a unimolecular rate-determining step. acs.org Furthermore, the rate of hydrolysis is significantly influenced by the substituents at the C2 position of the dioxolane ring. The stability of the formed cation, and thus the rate of hydrolysis, is enhanced by electron-donating groups and diminished by electron-withdrawing groups. nih.govnih.gov

The trapping of such intermediates provides further evidence for their formation. In synthetic applications, if the reaction is performed under anhydrous acidic conditions in the presence of other nucleophiles, the dioxolanyl cation can be trapped to form different products, showcasing the versatility of this intermediate in C-C and C-O bond-forming reactions. researchgate.netyoutube.com

Interactions with Other Functional Groups within Complex Molecular Architectures

The this compound moiety contains both a protected carbonyl (the dioxolane) and an ester functional group. Its reactions within more complex molecular frameworks are dictated by the relative reactivity of these groups and any other functionalities present, under specific reaction conditions. The dioxolane group, as a cyclic acetal, is notably stable under neutral and basic conditions, and resistant to many nucleophiles and reducing agents. organic-chemistry.orgthieme-connect.de This inherent stability allows for selective transformations at other sites of a complex molecule. Conversely, its lability under acidic conditions provides a pathway for selective deprotection or reaction at the C2 position. masterorganicchemistry.comorganic-chemistry.org

Chemoselectivity in Multi-Functionalized Systems

Chemoselectivity in molecules containing the this compound unit hinges on the differential reactivity of the acetal and ester groups. The robust nature of the dioxolane ring towards bases, organometallics, and hydrides allows for selective reactions at the ester carbonyl or the α-carbon. For instance, the ester can be saponified with aqueous base or reduced with hydride reagents while leaving the dioxolane ring intact.

Conversely, the dioxolane can be selectively targeted under acidic conditions. A key example of this reactivity is seen in the synthesis of tetronic acids from 2,2-disubstituted-1,3-dioxolan-4-ones. In these reactions, a lithium enolate of an acetate ester attacks the C4-carbonyl of the dioxolanone. rsc.orgrsc.orgpsu.edu While the starting material is a dioxolanone rather than this compound itself, the principle demonstrates the dioxolane system acting as a reactive center in the presence of an ester.

The selective deprotection of acetals is a cornerstone of synthetic strategy. cem.com The rate of acid-catalyzed hydrolysis can be tuned, allowing for the cleavage of one acetal in the presence of another. For example, acyclic acetals are generally more acid-labile than cyclic acetals like dioxolanes. oup.com This allows for the selective deprotection of an acyclic acetal in a molecule that also contains a dioxolane group. This chemoselectivity enables the sequential unmasking of carbonyl groups during a synthetic sequence.

The following table illustrates the chemoselective synthesis of various tetronic acids from a dioxolanone intermediate, highlighting the specific reaction of the dioxolane system in the presence of an ester functionality introduced by the nucleophile.

| Dioxolanone Reactant | Ester Enolate | Product (Tetronic Acid) | Yield (%) | Reference |

| Cyclohexanespiro-2'-(1',3'-dioxolan)-4'-one | Lithium enolate of methyl propionate | 2-Methyltetronic acid | 49 | rsc.org |

| Cyclohexanespiro-2'-(1',3'-dioxolan)-4'-one | Lithium enolate of t-butyl phenylacetate | 2-Phenyltetronic acid | 57 | rsc.org |

| Cyclohexanespiro-2'-(1',3'-dioxolan)-4'-one | Lithium enolate of methyl acetate | 2-Hydroxytetronic acid | 40 | rsc.org |

Table 1: Chemoselective Synthesis of Tetronic Acids.

Influence of Remote Substituents on Reactivity Profiles

The reactivity of the dioxolane ring in this compound can be significantly modulated by the electronic properties of remote substituents within the same molecule. This influence is primarily transmitted through inductive and resonance effects, which alter the stability of the key dioxolanyl cation intermediate formed during acid-catalyzed reactions. researchgate.netlasalle.edulibretexts.org

Electron-donating groups (EDGs) located elsewhere in the molecular structure can stabilize the positive charge of the oxocarbenium ion, thereby lowering the activation energy for its formation and accelerating the rate of reaction (e.g., hydrolysis). nih.govlibretexts.org Conversely, electron-withdrawing groups (EWGs) destabilize the cationic intermediate, which increases the activation energy and retards the reaction rate. nih.govlibretexts.org

The magnitude of this electronic influence can be quantified using Hammett plots. Studies on the hydrolysis of substituted benzylidene acetals have shown a strong correlation between the reaction rate and the substituent's Hammett constant (σ). A large negative reaction constant (ρ value of -4.06) was observed, which is indicative of a substantial buildup of positive charge in the transition state, consistent with a mechanism involving a cationic intermediate (SN1-like). nih.govnih.govresearchgate.net

This principle implies that in a complex molecule containing the this compound moiety, the ease of cleaving the dioxolane ring can be tuned. For example, if the molecule contained a remote amino or methoxy (B1213986) group (strong EDGs), the dioxolane ring would be more acid-labile. If it contained a remote nitro or carbonyl group (strong EWGs), the dioxolane ring would be more robust and require harsher acidic conditions for cleavage. This understanding allows chemists to predict and control the reactivity of the dioxolane group, enabling its selective manipulation in the presence of other acid-sensitive groups.

The following table summarizes the effect of substituents on the hydrolysis rates of acetals, demonstrating the impact of remote electronic effects.

| Acetal Type | Substituent (on Phenyl Ring) | Relative Hydrolysis Rate | Effect | Reference |

| Benzylidene Acetal | p-OCH₃ | ~1000x faster than phenyl | Activating | nih.gov |

| Benzylidene Acetal | p-CH₃ | ~32x faster than phenyl | Activating | nih.gov |

| Benzylidene Acetal | H | 1 (Reference) | Neutral | nih.gov |

| Benzylidene Acetal | p-Cl | ~10x slower than phenyl | Deactivating | acs.org |

| Benzylidene Acetal | p-NO₂ | ~1000x slower than phenyl | Deactivating | acs.org |

Table 2: Influence of Remote Substituents on Acetal Hydrolysis Rates.

Applications and Utility in Advanced Organic Synthesis

Role as a Carbonyl Protecting Group

The 1,3-dioxolane (B20135) moiety within Methyl 2-(1,3-dioxolan-2-yl)acetate is a classic and widely utilized protecting group for aldehydes and ketones. wikipedia.org This protection is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to allow for selective transformations on other parts of the molecule. cem.com

The selection and implementation of a protecting group strategy are critical for the efficiency and success of a synthetic route. uchicago.edu The 1,3-dioxolane group, formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol, offers several advantages. organic-chemistry.orgfiveable.me It is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, making it a robust shield for the carbonyl functionality. organic-chemistry.orgfiveable.me

The concept of "orthogonal sets" of protecting groups is a powerful principle in complex molecule synthesis, allowing for the selective removal of one group without affecting others. uchicago.eduresearchgate.net The dioxolane group fits well into this strategy, as its cleavage conditions (typically acidic) are distinct from those used to remove other common protecting groups. uchicago.edu This orthogonality is essential for achieving high yields and minimizing by-product formation in lengthy synthetic sequences. numberanalytics.com

Furthermore, the choice of protecting group can influence the stereochemical outcome of reactions at nearby centers, a consideration of paramount importance in asymmetric synthesis. uchicago.edu The steric bulk and electronic nature of the dioxolane ring can direct the approach of reagents, leading to enhanced diastereoselectivity.

| Consideration | Description | Relevance to Dioxolane Group |

| Stability | Resistance to various reaction conditions. | Stable to nucleophiles, bases, and some oxidizing and reducing agents. organic-chemistry.orgfiveable.me |

| Ease of Introduction | Efficiency and mildness of the protection reaction. | Readily formed from carbonyls and ethylene glycol under acidic catalysis. organic-chemistry.org |

| Ease of Removal | Selectivity and efficiency of the deprotection step. | Cleaved under acidic conditions, often with high yields. organic-chemistry.org |

| Orthogonality | Selective removal in the presence of other protecting groups. | Can be part of an orthogonal set with base-labile or hydrogenation-labile groups. uchicago.eduresearchgate.net |

| Stereochemical Influence | Impact on the stereochemistry of subsequent reactions. | Can provide steric hindrance to direct reagent approach. |

The removal of the 1,3-dioxolane protecting group is typically achieved under acidic conditions. organic-chemistry.org This is often accomplished through hydrolysis using aqueous acid. organic-chemistry.org The lability of the dioxolane group to acid allows for its selective removal in the presence of other functional groups that are stable to acidic environments.

A variety of reagents and conditions have been developed for the deprotection of dioxolanes, offering a range of selectivities and mildness. These methods are crucial for ensuring that the desired deprotection occurs without affecting other sensitive functionalities within the molecule.

| Reagent/Method | Conditions | Key Features |

| Aqueous Acid | H₃O⁺ | The most common and straightforward method. organic-chemistry.org |

| Lewis Acids | e.g., Er(OTf)₃, ZrCl₄ | Can offer milder and more chemoselective cleavage. organic-chemistry.org |

| Iodine | Catalytic amount in a neutral medium | Provides a mild and efficient deprotection. organic-chemistry.org |

| Nickel Boride | In situ generation from NiCl₂ and NaBH₄ | Allows for chemoselective deprotection or reductive deprotection to the corresponding alcohol. rsc.org |

| Electrocatalytic Anodic Deprotection | Using N-hydroxyphthalimide as a mediator | Offers very mild conditions for deprotection. rsc.org |

The ability to selectively protect a carbonyl group as a dioxolane is a cornerstone of chemoselective synthesis. youtube.com It allows chemists to perform reactions on other functional groups within a molecule without interference from the highly reactive carbonyl. wikipedia.org For instance, a less reactive ester can be reduced in the presence of a more reactive ketone if the ketone is first protected as a dioxolane. youtube.com

This strategy is particularly valuable when dealing with molecules containing multiple carbonyl groups of differing reactivity. nih.gov By protecting the more reactive carbonyl, transformations can be directed specifically to the less reactive one. nih.gov This level of control is essential for the efficient synthesis of complex natural products and pharmaceuticals. numberanalytics.com The protection of aldehydes in the presence of ketones is also a common and valuable application of this chemoselectivity. organic-chemistry.org

This compound as a Chiral Building Block

Beyond its role in protecting group chemistry, this compound and its derivatives serve as valuable chiral building blocks in asymmetric synthesis. nih.govresearchgate.net This application leverages the stereocenters that can be introduced within the dioxolane ring or on the acetate (B1210297) side chain to construct enantiomerically pure and complex molecular architectures.

Chiral derivatives of this compound can be prepared through various synthetic strategies, including the use of chiral diols to form the dioxolane ring or by enzymatic reactions. nih.gov These enantiopure precursors are then elaborated into more complex structures, with the stereochemistry of the initial building block dictating the stereochemistry of the final product.

For example, chemoenzymatic cascades have been developed to produce chiral diols, which can then be converted into chiral dioxolanes. nih.gov These methods provide access to highly stereoselective building blocks that are valuable in the synthesis of fine chemicals and pharmaceuticals. nih.gov

The use of chiral building blocks derived from or related to this compound is a powerful strategy in asymmetric synthesis. nih.govorganic-chemistry.org These synthons can be employed in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions and Michael reactions, to create new stereocenters with high levels of control. organic-chemistry.orguow.edu.au

The synthesis of polyfunctionalized proline derivatives, for instance, has been achieved through the asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with chiral oxazolidinone dipolarophiles, which share structural similarities with the dioxolane system. uow.edu.au This highlights the broader utility of five-membered heterocyclic systems in controlling stereoselectivity. The ability to build complex, multi-chiral center molecules from relatively simple, enantiopure starting materials is a testament to the power and elegance of modern synthetic organic chemistry. nih.govorganic-chemistry.org

Intermediate in the Synthesis of Biologically Active Compounds and Natural Products

The unique structural features of dioxolane-containing acetates make them useful starting materials and intermediates for creating molecules with significant biological and natural relevance. The protected carbonyl allows for modifications to other parts of the molecule without unintended reactions, a crucial strategy in the synthesis of complex targets.

The 1,3-dioxolane moiety is a key structural component in the synthesis of various pharmaceutical agents. Its role as a protected carbonyl is leveraged to build molecular frameworks that are later converted into active pharmaceutical ingredients. For instance, the core structure of 1-(1,3-Dioxolan-2-ylmethyl)azoles is used to prepare compounds intended for use in pharmaceutical preparations against mycoses and bacteria. google.com The synthesis involves reacting a 2-halomethyl-1,3-dioxolane with an appropriate azole in the presence of a base, highlighting the utility of the dioxolane methyl unit as a reactive handle for constructing larger, medicinally relevant scaffolds. google.com

Furthermore, derivatives of the related 2-Methyl-1,3-dioxolan-2-yl group have been utilized in the synthesis of novel, biologically active organotellurium compounds. researchgate.net Specifically, the dioxolane group is derivatized to create 1,2λ⁴-oxatellurolanes, which are five-membered tellurium-containing heterocycles with potential biological applications. researchgate.net This demonstrates the role of the dioxolane acetate structure as a versatile platform for accessing complex heterocyclic systems with potential therapeutic value.

| Intermediate Type | Target Compound Class | Synthetic Application | Reference |

| 1-(1,3-Dioxolan-2-ylmethyl)azoles | Antifungal and Antibacterial Agents | Core scaffold for pharmaceutical preparations. | google.com |

| 2-Methyl-1,3-dioxolan-2-yl derivatives | Organotellurium Heterocycles | Precursor for synthesizing 1,2λ⁴-oxatellurolanes. | researchgate.net |

The synthesis of natural products often requires intricate strategies to manage multiple functional groups. Dioxolane-based intermediates are instrumental in these routes. A notable example is the use of 1,3-dioxolan-4-ones as key intermediates in the synthesis of tetronic acids and naturally occurring pigments known as pulvinones. psu.edu

In a general method, a 1,3-dioxolan-4-one (B8650053) is treated with the lithium enolate of a substituted methyl acetate. psu.edu This reaction leads to the formation of 2-substituted tetronic acids after the extrusion of a ketone. psu.edu This strategy was successfully applied to the first unambiguous synthesis of 3',4',4-trihydroxypulvinone, a natural pigment, where the phenolic groups were protected as benzyl (B1604629) ethers during the key coupling step. psu.edu The synthesis relied on the reaction between a 5-arylidene-1,3-dioxolan-4-one and the anion of a substituted phenylacetic ester, showcasing the dioxolane's role in constructing the complex core of the natural product. psu.edu

While specific studies detailing the use of this compound for the express purpose of creating large compound libraries are not prevalent in the reviewed literature, its utility as a versatile building block is well-established. Its chemical tractability and the presence of two distinct functional handles—the ester and the protected aldehyde—make it an ideal candidate for scaffold-based library synthesis. The derivatization potential shown in the synthesis of tellurium heterocycles and its use in building complex natural products indicate its suitability for generating a diverse range of related molecules for screening purposes. researchgate.netpsu.edu

Advanced Applications in Polymer Chemistry and Materials Science

Based on the available research, direct applications of this compound in polymer chemistry and materials science are not documented. The literature in this area tends to focus on related but structurally distinct monomers.

There is no information in the surveyed scientific literature that describes the use of this compound for the modification or stabilization of polymers.

The scientific literature does not indicate that this compound is used as a monomer or in the development of novel polymerization strategies. Research in this field often involves unsaturated analogs, such as (2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (B99206), which contain a polymerizable methacrylate group not present in this compound. researchgate.netresearchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, offering precise information about the chemical environment of each atom.

For methyl 2-(1,3-dioxolan-2-yl)acetate, the ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester, the methine proton of the dioxolane ring, and the methylene protons within the dioxolane ring. While specific experimental data for the methyl ester is not widely published, data for the analogous ethyl ester, ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, shows a singlet for the methylene protons alpha to the carbonyl at approximately 2.62 ppm and a singlet for the dioxolane methyl group at 1.46 ppm. oc-praktikum.de For the target methyl ester, the methyl group protons would appear as a sharp singlet, typically around 3.7 ppm. The dioxolane ring protons would present more complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom. The carbonyl carbon of the ester group is typically observed in the range of 170-175 ppm. The carbon of the methyl ester appears around 52 ppm. The carbons within the dioxolane ring and the adjacent methylene and methine carbons would have specific chemical shifts influenced by their electronic environment. docbrown.info For instance, the quaternary carbon of the dioxolane ring (C2) would be found significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -COOCH₃ | ~3.7 (s, 3H) | ~52 |

| -CH₂-COO- | ~2.7 (d, 2H) | ~40 |

| Dioxolane -CH- | ~5.0 (t, 1H) | ~103 |

| Dioxolane -OCH₂CH₂O- | ~3.9-4.1 (m, 4H) | ~65 |

| Ester C=O | - | ~171 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational modes. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. researchgate.net

Other significant peaks would include the C-O stretching vibrations of the ester and the dioxolane ring. The ester C-O stretches usually appear as two bands in the 1300-1000 cm⁻¹ region. researchgate.net The dioxolane ring itself will exhibit characteristic C-O and C-C stretching and bending vibrations. nist.gov The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals, making it useful for analyzing the C-C backbone of the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C-O Stretch (Ester & Dioxolane) | 1000-1300 | Strong |

| CH₂ Bend | ~1450 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (C₆H₁₀O₄), the molecular weight is 146.14 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 146.

The fragmentation pattern is highly diagnostic. A key fragmentation pathway for esters is the loss of the alkoxy group. In this case, loss of the methoxy (B1213986) radical (•OCH₃) would result in an acylium ion at m/z = 115. Another common fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z = 87, corresponding to the dioxolanylmethyl cation. The dioxolane ring itself can fragment, with a characteristic ion at m/z = 73 corresponding to the [C₃H₅O₂]⁺ fragment. miamioh.edulibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 146 | Molecular Ion [M]⁺ | [C₆H₁₀O₄]⁺ |

| 115 | [M - •OCH₃]⁺ | [C₅H₇O₃]⁺ |

| 87 | [M - •COOCH₃]⁺ | [C₄H₇O₂]⁺ |

| 73 | Dioxolane ring fragment | [C₃H₅O₂]⁺ |

For a dioxolane ester, X-ray analysis would reveal the conformation of the five-membered dioxolane ring, which typically adopts an envelope or twisted conformation to minimize steric strain. nih.gov It would also define the spatial relationship between the dioxolane ring and the methyl acetate (B1210297) substituent. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. researchgate.net Such studies on analogous structures provide invaluable benchmarks for validating and refining computational models.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful complement to experimental studies, providing insights into molecular properties that can be difficult or impossible to measure directly. Theoretical models allow for the detailed investigation of electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths and angles that can be compared with experimental data if available. nih.gov

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For a molecule like this compound, the HOMO is likely to be localized on the oxygen atoms of the dioxolane ring, while the LUMO is expected to be centered on the π* orbital of the carbonyl group. nih.gov

DFT calculations can also be used to predict vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net By modeling the molecule's electron density distribution, DFT can also provide insights into its reactivity, identifying regions that are susceptible to nucleophilic or electrophilic attack. dntb.gov.uaresearchgate.net

Table 4: Representative Data from DFT Calculations on a Model Dioxolane System

| Parameter | Calculated Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.5 eV | Chemical reactivity/stability |

| Dipole Moment | ~ 2.5 D | Polarity of the molecule |

Note: These are representative values for a similar small molecule and would need to be specifically calculated for this compound.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful lens to investigate the dynamic behavior and conformational landscape of this compound. These simulations model the atomic-level movements over time by integrating Newton's laws of motion, providing insights into the flexibility of the molecule and the preferred spatial arrangements of its atoms.

The conformational flexibility of this compound primarily arises from the puckering of the 1,3-dioxolane (B20135) ring and the rotation around the single bonds of the acetate side chain. The 1,3-dioxolane ring is not planar and typically adopts an "envelope" or "twist" conformation to alleviate torsional strain. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature.

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on the conformational preferences can also be assessed. The simulations would track the dihedral angles of the ring and the side chain, allowing for the construction of a conformational map.

For instance, a typical MD simulation protocol would involve:

System Setup: Placing the this compound molecule in a simulation box filled with a chosen solvent.

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Conformational Feature | Dihedral Angle Range (degrees) | Most Populated Conformation |

| Dioxolane Ring Puckering | -40 to +40 | Envelope |

| C2-C(acetate)-C(O)-O(Me) | -180 to +180 | Anti-periplanar |

| O(dioxolane)-C2-C(acetate)-C(O) | -180 to +180 | Gauche |

Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations. Actual values would be derived from specific simulation studies.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These methods allow for the determination of the electronic structure of the molecule and the energetics of various reaction pathways, including the identification of transition states and intermediates.

A key reaction of this compound is its hydrolysis, which can be catalyzed by either acid or base. This reaction involves the cleavage of the acetal (B89532) and/or the ester functional group. Quantum chemical calculations can model these processes step-by-step to determine the most likely reaction pathway.

For example, in an acid-catalyzed hydrolysis of the dioxolane ring, the calculation would typically involve:

Reactant Complex: Modeling the initial interaction of the protonated dioxolane with a water molecule.

Transition State Search: Locating the transition state structure for the nucleophilic attack of water on the protonated acetal. The energy of this transition state is crucial for determining the reaction rate.

Intermediate Formation: Characterizing the structure and stability of any intermediates, such as a hemiacetal.

Product Complex: Modeling the final products of the reaction.

By calculating the energies of all stationary points along the reaction coordinate (reactants, transition states, intermediates, and products), a detailed energy profile can be constructed. This profile provides valuable insights into the feasibility of the proposed mechanism. Similar calculations can be performed for the hydrolysis of the methyl ester group to understand the complete degradation pathway of the molecule. These theoretical studies can complement experimental findings and provide a molecular-level understanding of the reactivity of this compound.

Thermodynamic and Kinetic Parameter Prediction

Computational chemistry provides powerful tools for the prediction of key thermodynamic and kinetic parameters of this compound, offering valuable data that can be challenging to obtain experimentally. These predictions are typically derived from the results of quantum chemical calculations.

Thermodynamic Parameters: Thermodynamic properties such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated using statistical mechanics based on the optimized molecular geometry and vibrational frequencies obtained from DFT or other high-level ab initio methods. The vibrational frequencies are used to calculate the vibrational, rotational, and translational contributions to the thermodynamic functions.

These calculated parameters are essential for predicting the equilibrium position of reactions involving this compound. For instance, the Gibbs free energy change (ΔG) for a reaction, calculated as the difference in the Gibbs free energies of the products and reactants, indicates the spontaneity of the reaction under standard conditions.

Kinetic Parameters: Kinetic parameters, most notably the activation energy (Ea), are crucial for understanding the rate of a chemical reaction. The activation energy can be calculated as the energy difference between the transition state and the reactants, as determined from quantum chemical calculations of the reaction pathway.

According to transition state theory, the rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡). By calculating ΔG‡, which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the activation barrier, the reaction rate can be predicted.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Hydrolysis of this compound

| Parameter | Calculated Value | Units |

| Enthalpy of Reaction (ΔHrxn) | -25.5 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔGrxn) | -15.2 | kJ/mol |

| Activation Energy (Ea) | 85.3 | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 95.8 | kJ/mol |

Note: The values in this table are illustrative and represent the type of data that can be obtained from computational predictions for a specific reaction, such as acid-catalyzed hydrolysis.

These computational predictions of thermodynamic and kinetic parameters are invaluable for chemical process design, stability analysis, and understanding the chemical fate of this compound in various environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1,3-dioxolan-2-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions, leveraging reagents like triethylamine in acetonitrile (common for dioxolane ring formation). For example, similar compounds (e.g., Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate) are synthesized using catalytic cyclization or acid-mediated ring closure. Key factors include solvent choice (e.g., THF for stability) and catalysts (e.g., Brønsted acids). Purification via column chromatography or recrystallization ensures high purity (>95%), validated by NMR and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies dioxolane ring protons (δ 4.8–5.2 ppm) and ester carbonyl signals (δ 170–175 ppm).

- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic polymorphs in analogous dioxolane derivatives) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the dioxolane ring. Avoid exposure to moisture, acidic/basic conditions, and UV light. Stability assessments via periodic HPLC or TLC are recommended. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity under varying catalytic conditions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., acid vs. base catalysts) can be addressed by:

- Control Experiments : Testing reaction intermediates (e.g., acetals or esters) under identical conditions.

- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states in cyclization reactions .

Q. How can computational chemistry predict stereochemical outcomes in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For example, stereochemical outcomes in (4S)-configured dioxolane derivatives (e.g., Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate) align with computational docking studies of chiral catalysts. Pairing these with experimental NMR optical rotation data validates predictions .

Q. What challenges arise when using this compound as a chiral synthon in enantioselective synthesis?

- Methodological Answer :

- Steric Hindrance : Bulky substituents on the dioxolane ring may limit accessibility to reactive sites.

- Racemization Risk : Acidic conditions during ester hydrolysis can racemize chiral centers. Mitigation includes using mild bases (e.g., NaHCO₃) or low temperatures.

- Catalyst Compatibility : Chiral catalysts (e.g., BINOL-derived phosphoric acids) must align with the compound’s electronic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.